2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Description

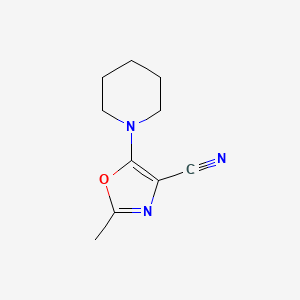

2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile (CAS 49837-50-5) is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 2 and a piperidine moiety at position 5. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol . The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, provides a rigid scaffold for chemical modifications.

Properties

IUPAC Name |

2-methyl-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-8-12-9(7-11)10(14-8)13-5-3-2-4-6-13/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMMHVRRXMLVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)N2CCCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitro-1,3-oxazole with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles like amines or thiols can replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the nitrile group.

Substitution: Substituted oxazole derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Anticancer Research

The compound has shown significant potential in anticancer research, particularly against various cancer cell lines. Studies have indicated that it can induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| CCRF-CEM (leukemia) | 5.37 | 12.9 | 36 |

| MOLT-4 (leukemia) | 6.08 | 14.0 | 38 |

| COLO 205 (colon) | 42.98 | 80.0 | 100 |

| MDA-MB-231 (breast) | 11.55 | 25.0 | 50 |

These findings suggest that the compound may inhibit tumor growth effectively, with specific activity against breast cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, showing effectiveness against various bacterial strains. While specific minimum inhibitory concentrations (MICs) are still being compiled, preliminary results suggest a promising profile for further development.

In Vitro Evaluation

A study conducted on multiple cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxic effects. Flow cytometry assays indicated increased apoptosis rates in treated cells compared to controls.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of the compound to key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). The results highlighted strong interactions with CDK2, suggesting a potential pathway for therapeutic intervention.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Piperidine vs. This modification could influence pharmacokinetic properties like absorption and distribution .

- Sulfonyl Group Addition : Compound №6 () contains a piperidine-1-ylsulfonyl group, significantly increasing molecular weight (318.37 g/mol) and introducing a strong electron-withdrawing effect. This structural change correlates with cytokinin-like activity in plant bioassays, suggesting enhanced interaction with biological targets .

- Core Heterocycle Variations : The pyrazole derivative () replaces the oxazole with a dihydropyrazole ring, reducing aromaticity and introducing a keto group. This may alter reactivity and conformational flexibility, impacting binding to enzymes or receptors .

Biological Activity

2-Methyl-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H12N4O

- Molecular Weight : 192.22 g/mol

- CAS Number : 1226452-86-3

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The oxazole ring and piperidine moiety contribute to its potential as a versatile pharmacophore in drug design.

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2-Methyl-5-(piperazin-1-yl)-1,3-oxazole | 0.0039 - 0.025 | S. aureus, E. coli |

| 2-Methyl-5-(piperidin-1-yl)-1,3-thiazole | 0.005 - 0.030 | B. subtilis, P. aeruginosa |

The minimum inhibitory concentration (MIC) values for these compounds suggest strong potential as antimicrobial agents, particularly against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's anticancer potential is also notable. In vitro studies have demonstrated that oxazole derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the effects of similar compounds on human breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant antiproliferative activity with IC50 values ranging from 19.9 µM to 75.3 µM . These findings suggest that modifications to the oxazole structure can enhance its anticancer properties.

Structure–Activity Relationship (SAR)

The biological activity of 2-Methyl-5-(piperidin-1-yl)-1,3-oxazole derivatives can be influenced by structural modifications. For instance:

- Substituents on the Oxazole Ring : Variations in substituents can alter binding affinity to target enzymes.

- Piperidine Modifications : Replacing piperidine with other nitrogen-containing heterocycles may enhance selectivity for specific biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substituted oxazole ring | Increased binding affinity |

| Altered piperidine structure | Enhanced selectivity for cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.